![molecular formula C19H20F3NO3 B2656795 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(trifluoromethyl)benzamide CAS No. 1396799-21-5](/img/structure/B2656795.png)
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(trifluoromethyl)benzamide
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Description
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest in the scientific community.
Scientific Research Applications
- Neuroprotection : Studies explore its neuroprotective effects, aiming to develop therapeutic agents for neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .
- Co-crystal with Nicotinamide : Researchers have grown co-crystals of 4-Hydroxy-3-methoxyphenylacetonitrile with nicotinamide. These co-crystals are studied for their structural properties, theoretical calculations, and potential applications .
- Aluminum (Al3+) Detection : 4-Hydroxy-3-methoxyphenylacetonitrile acts as a fluorescent chemosensor for Al3+ ions. Upon binding with Al3+, it exhibits a redshift in fluorescence emission, enabling selective detection .
Pharmaceutical Research and Drug Development
Co-crystal Formation and Crystal Engineering
Fluorescent Chemosensor for Metal Ions
properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-18(25,11-13-7-9-14(26-2)10-8-13)12-23-17(24)15-5-3-4-6-16(15)19(20,21)22/h3-10,25H,11-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHKCYXTXNEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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